molecular formula C6H6N4S6 B077070 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol CAS No. 10486-54-1

5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol

Cat. No.: B077070
CAS No.: 10486-54-1
M. Wt: 326.5 g/mol
InChI Key: PVMJDOURKFUWGA-UHFFFAOYSA-N
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Description

5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol is a useful research compound. Its molecular formula is C6H6N4S6 and its molecular weight is 326.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

Thiadiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant properties. These compounds are significant in bioorganic and medicinal chemistry due to their potential as analgesic and anti-inflammatory agents. The structural modification and synthesis of new thiadiazole-containing molecules have been a focus, aiming to optimize their "drug-like" characteristics through SAR, QSAR analysis, and molecular docking (Koval et al., 2022).

Synthesis Strategies

The synthesis of thiadiazolotriazines, which involve thiadiazole as a precursor or component, highlights the chemical versatility and the role of thiadiazole derivatives in creating novel biologically active compounds. This synthesis strategy underlines the importance of thiadiazole structures in medicinal chemistry as intermediates for developing new therapeutic agents (Abdel-Wahab, 2017).

Pharmacological Potential

The diverse pharmacological potential of 1,3,4-thiadiazole and its derivatives, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities, has been extensively reviewed. These compounds' ability to be chemically modified allows them to be crucial pharmacophores for drug development (Lelyukh, 2019).

Antimicrobial Activity

Research focusing on the antimicrobial properties of 1,3,4-thiadiazole derivatives underlines their significance in developing new antimicrobial agents. The structure-activity relationship (SAR) of these compounds provides valuable insights into designing effective antimicrobial therapies (Alam, 2018).

Antioxidant and Antiradical Activity

Thiadiazole derivatives, specifically those with open thiogroup, have shown promising antioxidant and antiradical activities. They contribute positively to biochemical processes, offering potential therapeutic benefits for patients exposed to high doses of radiation, highlighting their importance in developing radioprotective agents (Kaplaushenko, 2019).

Properties

IUPAC Name

5-[2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethylsulfanyl]-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S6/c11-3-7-9-5(15-3)13-1-2-14-6-10-8-4(12)16-6/h1-2H2,(H,7,11)(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMJDOURKFUWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=NNC(=S)S1)SC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370770
Record name 5,5'-(Ethane-1,2-diyldisulfanediyl)di(1,3,4-thiadiazole-2(3H)-thione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10486-54-1
Record name 5,5'-(Ethane-1,2-diyldisulfanediyl)di(1,3,4-thiadiazole-2(3H)-thione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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